![molecular formula C11H13N5O2S B5730331 N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a thioacetamide derivative that has been synthesized using different methods.
Mechanism of Action
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's mechanism of action is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's antitumor activity has been attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's limited solubility in water can make it challenging to use in certain experiments.
Future Directions
There are several future directions for N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide research. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Additionally, studies could explore N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's potential as a chemotherapeutic agent for other types of cancer. Further research is also needed to fully understand N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's mechanism of action and to develop more effective synthetic methods for its production.
Synthesis Methods
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be synthesized using different methods. One of the most common methods involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, followed by the reaction of this compound with sodium azide to form 4-methoxyphenylacetyl azide. Finally, the reaction of 4-methoxyphenylacetyl azide with 1-methyl-1H-tetrazole-5-thiol leads to the formation of N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to exhibit antitumor activity, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-16-11(13-14-15-16)19-7-10(17)12-8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBKQBOWQFSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806093 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.